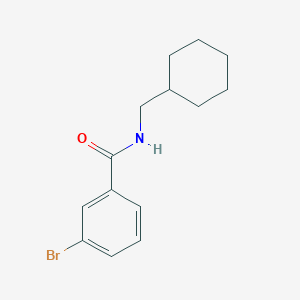

3-bromo-N-(cyclohexylmethyl)benzamide

描述

3-Bromo-N-(cyclohexylmethyl)benzamide (CAS: 872212-39-0) is a benzamide derivative characterized by a bromine substituent at the 3-position of the benzene ring and a cyclohexylmethyl group attached to the amide nitrogen. Its molecular formula is C₁₄H₁₈BrNO, with a molecular weight of 296.20 g/mol . The compound is synthesized via amidation reactions, typically involving 3-bromobenzoyl chloride and cyclohexylmethylamine under conditions optimized for nucleophilic acyl substitution .

Key structural features include:

- Cyclohexylmethyl group: Contributes to lipophilicity, influencing solubility and bioavailability.

属性

CAS 编号 |

872212-39-0 |

|---|---|

分子式 |

C14H18BrNO |

分子量 |

296.20 g/mol |

IUPAC 名称 |

3-bromo-N-(cyclohexylmethyl)benzamide |

InChI |

InChI=1S/C14H18BrNO/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10H2,(H,16,17) |

InChI 键 |

QMCHRNZNTUTCHF-UHFFFAOYSA-N |

规范 SMILES |

C1CCC(CC1)CNC(=O)C2=CC(=CC=C2)Br |

溶解度 |

2.2 [ug/mL] (The mean of the results at pH 7.4) |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(cyclohexylmethyl)benzamide typically involves the bromination of N-(cyclohexylmethyl)benzamide. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

化学反应分析

Types of Reactions

3-Bromo-N-(cyclohexylmethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of N-(cyclohexylmethyl)-3-aminobenzamide, N-(cyclohexylmethyl)-3-thiolbenzamide, etc.

Reduction: Formation of N-(cyclohexylmethyl)benzylamine or N-(cyclohexylmethyl)benzyl alcohol.

Oxidation: Formation of N-(cyclohexylmethyl)-3-carboxybenzamide.

科学研究应用

3-Bromo-N-(cyclohexylmethyl)benzamide is an organic compound with a molecular weight of approximately 296.20 g/mol. It is a benzamide derivative, characterized by a bromine atom at the third position of the benzene ring and a cyclohexylmethyl group attached to the nitrogen atom of the amide group. This structure gives it unique chemical and physical properties, making it useful in various research and application fields.

Scientific Research Applications

This compound has potential applications in medicinal chemistry, especially in drug development, due to its unique structural properties. It may be a lead compound for synthesizing new pharmaceuticals targeting specific biological pathways. It could also be helpful in research related to structure-activity relationships in organic compounds.

Interaction Studies

Interaction studies involving this compound would likely focus on its binding affinity to various biological targets, including receptors and enzymes. Understanding these interactions is crucial for evaluating its potential therapeutic applications and predicting side effects. These studies typically involve techniques like molecular docking simulations and biochemical assays to assess binding interactions.

Structural Similarity

Several compounds share structural similarities with this compound. The uniqueness of this compound lies in the cyclohexylmethyl group, which imparts distinct steric and electronic properties compared to its analogs. This characteristic may enhance its biological activity and influence its interactions with biological targets, making it a valuable compound for further study in medicinal chemistry.

Production

作用机制

The mechanism of action of 3-bromo-N-(cyclohexylmethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the cyclohexylmethyl group play crucial roles in determining the compound’s binding affinity and specificity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares 3-bromo-N-(cyclohexylmethyl)benzamide with analogues differing in the amide nitrogen substituent or benzene ring modifications:

Electronic and Steric Effects

生物活性

3-Bromo-N-(cyclohexylmethyl)benzamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C_{16}H_{20}BrN_{2}O and a molecular weight of approximately 296.20 g/mol. The compound is characterized by a bromine atom at the third position of the benzene ring and a cyclohexylmethyl group attached to the nitrogen atom of the amide group. This configuration contributes to its distinct chemical properties, influencing its interactions with biological targets.

Biological Activity

1. Mechanistic Insights:

The biological activity of this compound is primarily linked to its interactions with various receptors and enzymes. Preliminary studies suggest that it may exhibit binding affinity towards specific biological targets, which could be assessed through molecular docking simulations and biochemical assays. Such interactions are crucial for evaluating its therapeutic potential and predicting possible side effects.

2. Antitumor Activity:

Research indicates that compounds structurally related to this compound may possess antitumor properties. For instance, studies on benzamide derivatives have shown their effectiveness in inhibiting cell growth in various cancer models, including breast cancer and lymphoblastic leukemia. The mechanism often involves the downregulation of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, thus impairing cancer cell proliferation .

3. Opioid Receptor Interactions:

There is emerging evidence that N-substituted benzamides, including this compound, might interact with opioid receptors. These interactions could lead to analgesic effects similar to those observed with other known opioid receptor agonists. However, detailed studies are needed to establish the specific binding affinities and functional outcomes associated with this compound .

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials: The synthesis begins with commercially available bromobenzene derivatives.

- Reagents: Common reagents include cyclohexylmethylamine and coupling agents.

- Purification: Techniques such as recrystallization or chromatography are employed to obtain pure compounds suitable for biological testing.

Case Studies

Case Study 1: Antitumor Efficacy

A study focusing on benzamide derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The research highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .

Case Study 2: Opioid Receptor Binding

In another investigation, a series of N-substituted benzamides were evaluated for their binding affinity to mu (MOR), delta (DOR), and kappa (KOR) opioid receptors. Results indicated that certain modifications could enhance receptor selectivity, suggesting that this compound might also be explored for its potential analgesic properties .

Research Findings Summary Table

| Property | Details |

|---|---|

| Molecular Formula | C_{16}H_{20}BrN_{2}O |

| Molecular Weight | ~296.20 g/mol |

| Biological Targets | Potential binding to opioid receptors; inhibition of DHFR |

| Antitumor Activity | Effective against various cancer cell lines |

| Synthesis Method | Involves bromobenzene derivatives and cyclohexylmethylamine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。